3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic molecules, characterized by a fused bicyclic core. Key structural features include:
- 6-(4-Chlorophenyl) substituent: Enhances lipophilicity and influences target binding via π-π interactions.
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-12-3-1-11(2-4-12)15-9-21-14(10-23-17(21)20-15)7-8-16(22)19-13-5-6-13/h1-4,9-10,13H,5-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZBPEPDOFLMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions. It has been found to display broad-spectrum antiproliferative activity against various cancer cell lines. The compound’s interaction with these biomolecules is likely due to its structural features, which allow it to bind to specific sites on the molecules and influence their function.
Cellular Effects
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, particularly in cancer cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to bind to specific sites on enzymes and proteins, influencing their function and leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and long-term effects on cellular function in in vitro studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the available literature, it is common for compounds to exhibit threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
Given its biochemical properties and cellular effects, it likely interacts with various enzymes and cofactors in metabolic pathways.
Biological Activity
The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cyclopropylpropanamide is a novel synthetic derivative of imidazo[2,1-b][1,3]thiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.
Chemical Structure
The molecular formula of the compound is . Its structure features a fused imidazole and thiazole ring system with a cyclopropyl group attached to the propanamide moiety. This unique arrangement is believed to contribute significantly to its biological activity.
Biological Activity Overview
Research indicates that compounds related to imidazo[2,1-b][1,3]thiazoles exhibit a range of biological activities:
- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Activity : Some compounds within this class demonstrate significant antibacterial and antifungal properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds synthesized from related structures have displayed broad-spectrum antiproliferative activity against human carcinoma cell lines such as HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) .
Case Study: Antitumor Screening
In an experimental study, derivatives of imidazo[2,1-b][1,3]thiazole were subjected to in vitro screening. The results indicated that certain compounds exhibited log GI50 values ranging from -4.41 to -6.44 across various cell lines . This suggests a potent inhibitory effect on tumor cell proliferation.
| Compound | Cell Line | Log GI50 Value |
|---|---|---|
| 3b | HepG-2 | -4.41 |
| 3b | PC-3 | -5.12 |
| 3b | HCT-116 | -6.44 |
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been investigated. In vitro studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antimicrobial Efficacy Table
| Compound | Test Organism | Activity (µg/mL) |
|---|---|---|
| 9a | Staphylococcus aureus | 100 |
| 9b | Escherichia coli | 50 |
| 10 | Candida albicans | 75 |
The mechanisms through which imidazo[2,1-b][1,3]thiazole derivatives exert their biological effects are still under investigation. However, several hypotheses include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, leading to apoptosis in malignant cells.
- Antimicrobial Mechanisms : The antimicrobial effects may arise from disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key analogs, their substituents, and physicochemical properties:
Key Observations :
- Position 3 Flexibility : The target compound’s propanamide chain (vs. acetamide in analogs) may improve membrane permeability due to increased hydrophobicity .
- Amide Substitutions : Cyclopropyl in the target vs. aryl/heteroaryl groups (e.g., pyridinyl-piperazine in 5l) may reduce metabolic oxidation compared to benzyl or morpholine derivatives .
- Acid vs. Amide Derivatives : The acetic acid analog () shows higher melting points (236–238°C), suggesting stronger intermolecular interactions, while amides (e.g., 5l) exhibit lower melting points (116–118°C), correlating with improved solubility .
Cytotoxicity and Kinase Inhibition
- Compound 5l : Demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM) and moderate VEGFR2 inhibition (5.72% at 20 μM). This activity is attributed to the 4-chlorophenyl group and piperazine-linked pyridine moiety .
Antibacterial and Antitubercular Activity
- N2-Arylidene Hydrazides () : Analogs with hydrazide side chains exhibited antibacterial activity against Staphylococcus aureus (MIC = 8–32 μg/mL) and antitubercular effects (MIC = 16–64 μg/mL). The target compound’s cyclopropylamide may lack these activities due to reduced hydrogen-bonding capacity .
Aldose Reductase (AR) Inhibition
- Compound 3d () : A bromophenyl analog showed AR inhibition (IC₅₀ = 0.89 μM), highlighting the role of electron-withdrawing substituents (e.g., Cl, Br) in enhancing enzyme binding. The target compound’s 4-chlorophenyl group may confer similar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
